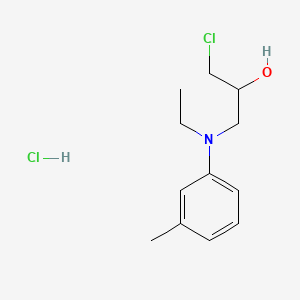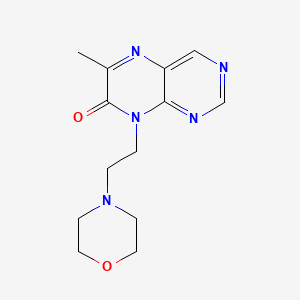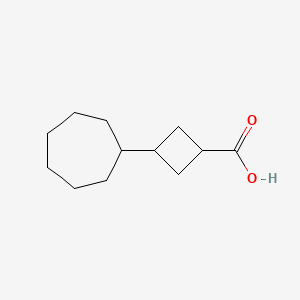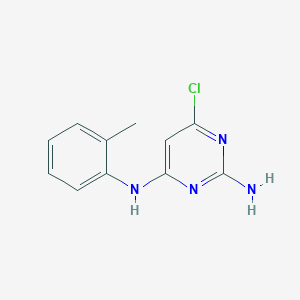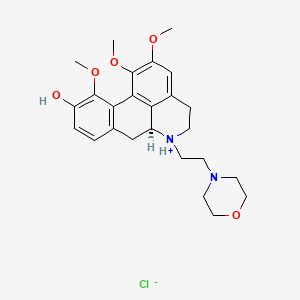
6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of noraporphine alkaloids, which are known for their diverse biological activities. The presence of multiple functional groups, including methoxy, morpholinoethyl, and hydroxyl groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride typically involves multiple steps, starting from simpler precursors. One common synthetic route includes:
Formation of the Noraporphine Core: This step involves the cyclization of a suitable precursor to form the noraporphine skeleton. This can be achieved through Pictet-Spengler condensation or other cyclization reactions.
Introduction of Methoxy Groups: Methoxylation is usually performed using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Attachment of the Morpholinoethyl Group: This step involves the alkylation of the noraporphine core with 2-chloroethylmorpholine under basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 9-position can be achieved through selective oxidation reactions.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid (HCl) to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group at the 9-position can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of nitrogen atoms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, 6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride can be used to study the interactions of noraporphine derivatives with biological targets, such as receptors and enzymes.
Medicine
This compound has potential medicinal applications due to its structural similarity to other bioactive alkaloids. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the morpholinoethyl group may enhance its binding affinity to certain receptors, while the methoxy groups can influence its overall pharmacokinetic properties. The hydroxyl group at the 9-position may play a role in hydrogen bonding interactions with biological targets.
類似化合物との比較
Similar Compounds
Noraporphine: The parent compound, lacking the additional functional groups.
Morphine: A well-known alkaloid with similar structural features.
Codeine: Another alkaloid with structural similarities and medicinal properties.
Uniqueness
6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholinoethyl group, in particular, sets it apart from other noraporphine derivatives, potentially enhancing its biological activity and specificity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
101832-31-9 |
|---|---|
分子式 |
C25H33ClN2O5 |
分子量 |
477.0 g/mol |
IUPAC名 |
(6aS)-1,2,11-trimethoxy-6-(2-morpholin-4-ylethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-10-ol;chloride |
InChI |
InChI=1S/C25H32N2O5.ClH/c1-29-20-15-17-6-7-27(9-8-26-10-12-32-13-11-26)18-14-16-4-5-19(28)24(30-2)22(16)23(21(17)18)25(20)31-3;/h4-5,15,18,28H,6-14H2,1-3H3;1H/t18-;/m0./s1 |
InChIキー |
CCNMYQDGVXUNTL-FERBBOLQSA-N |
異性体SMILES |
COC1=C(C2=C3[C@H](CC4=C2C(=C(C=C4)O)OC)[NH+](CCC3=C1)CCN5CCOCC5)OC.[Cl-] |
正規SMILES |
COC1=C(C2=C3C(CC4=C2C(=C(C=C4)O)OC)[NH+](CCC3=C1)CCN5CCOCC5)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


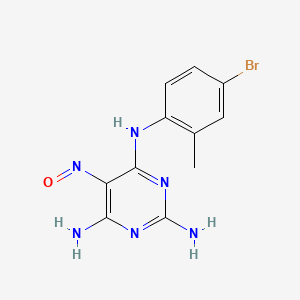
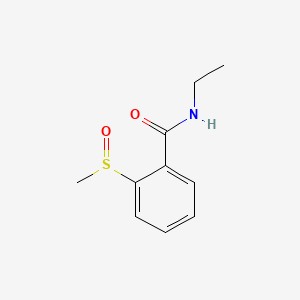
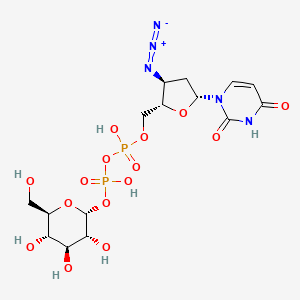
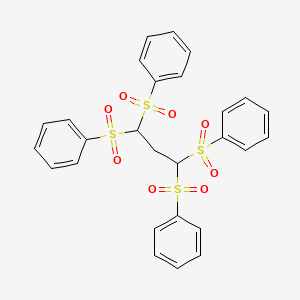

![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
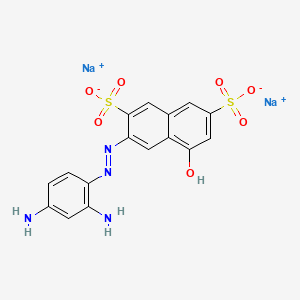
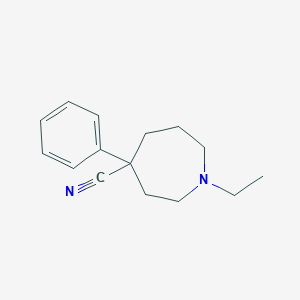

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
